2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
Overview
Description
Synthesis Analysis
The synthesis of 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves the liquid-phase chlorination of CH3CN, where a trimerization reaction yields four s-triazine derivatives, including the desired compound. This process's efficiency depends on the chlorination rate of CH3CN and the presence of a catalyst. The selective cotrimerization of CH3CN with its chlorinated compounds yields the s-triazine, demonstrating the synthesis's specificity (Wakabayashi et al., 1971).
Molecular Structure Analysis
The molecular structure of related triazine compounds has been studied through X-ray crystallography, revealing structures stabilized by intra and intermolecular hydrogen bonds. These studies help understand the spatial arrangement and electronic configuration of the atoms within the triazine ring and its derivatives, offering insight into their chemical behavior (Á. Díaz‐Ortiz et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of triazine derivatives includes reactions with aliphatic amines, where trichloromethyl groups can be selectively replaced by aliphatic amino groups. This reactivity pattern is crucial for synthesizing various triazine derivatives with specific functionalities and biological activities (Wakabayashi et al., 1970).
Scientific Research Applications
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Chemical Synthesis
- Summary of Application : “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine” is used in the synthesis of other chemical compounds .
- Methods of Application : During the liquid-phase chlorination of CH3CN, a trimerization reaction occurred to yield four s-triazine derivatives, one of which is “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”. The product composition was seen to depend upon the rate of the chlorination of CH3CN and the presence of a catalyst .
- Results or Outcomes : The reaction was found to provide a new method of preparing “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, a useful intermediate of pesticides and resins .
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Analytical Chemistry
- Summary of Application : “2-Methyl-4,6-bis((octylthio)methyl)phenol”, a derivative of “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, is used as a standard in analytical chemistry .
- Methods of Application : This compound is used in Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and other analytical instrumentation .
- Results or Outcomes : The compound is used as a reference material in these analytical methods, helping to identify and quantify other substances .
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Pesticide Synthesis
- Summary of Application : This compound is a useful intermediate in the synthesis of pesticides .
- Methods of Application : The selective cotrimerization of CH3CN with its chlorinated compounds yields "2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine" .
- Results or Outcomes : This reaction provides a new method of preparing “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, which can be used in the synthesis of pesticides .
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Resin Synthesis
- Summary of Application : “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine” is also a useful intermediate in the synthesis of resins .
- Methods of Application : Similar to the method described above, the selective cotrimerization of CH3CN with its chlorinated compounds yields "2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine" .
- Results or Outcomes : This reaction provides a new method of preparing “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, which can be used in the synthesis of resins .
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Dental Compositions
- Summary of Application : “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine” can be used in dental compositions .
- Methods of Application : The compound can be used as a sensitizer in dental compositions .
- Results or Outcomes : The use of “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine” as a sensitizer in dental compositions can improve the performance of these compositions .
- Standard in Analytical Instrumentation
- Summary of Application : “2-Methyl-4,6-bis((octylthio)methyl)phenol”, a derivative of “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, is used as a standard in analytical instrumentation .
- Methods of Application : This compound is used in various analytical methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and other analytical instrumentation .
- Results or Outcomes : The compound is used as a reference material in these analytical methods, helping to identify and quantify other substances .
Safety And Hazards
properties
IUPAC Name |
2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl6N3/c1-2-13-3(5(7,8)9)15-4(14-2)6(10,11)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDRANQSOEVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061345 | |
Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
CAS RN |
949-42-8 | |
Record name | 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 949-42-8 | |
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Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.218 | |
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Record name | 2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6H333KRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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